Methyl 3,5-dimethylpicolinate

Description

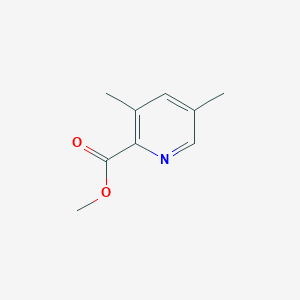

Methyl 3,5-dimethylpicolinate is a pyridine derivative characterized by methyl ester functionality at the 2-position and methyl substituents at the 3- and 5-positions of the pyridine ring.

Properties

IUPAC Name |

methyl 3,5-dimethylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAICUPFAGSALTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethylpicolinate undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: 3,5-Dimethylpyridine-2,6-dicarboxylic acid.

Reduction: 3,5-Dimethylpyridine-2-methanol.

Substitution: 3,5-Dimethylpyridine-2-carboxamide or 3,5-dimethylpyridine-2-alkyl ether.

Scientific Research Applications

Methyl 3,5-dimethylpicolinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethylpicolinate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The ester group allows for easy modification, enabling the design of derivatives with enhanced biological activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of Methyl 3,5-dimethylpicolinate, highlighting differences in substituents, ester groups, and purity:

Key Observations :

- Substituent Position : this compound is distinguished by methyl groups at the 3- and 5-positions, whereas analogs like Methyl 4-methyl-6-phenylpicolinate prioritize steric bulk at the 4- and 6-positions.

- Ester Group : Ethyl esters (e.g., Ethyl [2,4'-bipyridine]-6-carboxylate) exhibit slower hydrolysis rates than methyl esters, influencing metabolic stability in biological systems .

Purity and Availability

Methyl 4-methoxy-3,5-dimethylpicolinate is commercially available at 95% purity, while NVP-2 (a non-picolinate analog) reaches 98% purity . Higher purity is critical for pharmaceutical applications, implying that optimization of purification steps (e.g., recrystallization, chromatography) would be essential for this compound.

Research Implications and Contradictions

- Similarity Scores : lists conflicting similarity scores for Methyl 6-(3,5-dimethylphenyl)picolinate (CAS 206127-25-5), with scores ranging from 0.97 to 0.92 depending on the reference compound . This discrepancy underscores the need for standardized similarity metrics in cheminformatics.

Biological Activity

Methyl 3,5-dimethylpicolinate is a compound derived from picolinic acid, featuring a methyl group at the 3 and 5 positions of the pyridine ring. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in neuropharmacology and as a precursor in organic synthesis. This article explores its biological activity based on diverse research findings, including case studies, mechanisms of action, and potential applications.

This compound possesses the following chemical properties:

- Molecular Formula : C_9H_11NO_2

- Molecular Weight : 165.19 g/mol

- Structure : Contains a pyridine ring with two methyl groups and an ester functional group.

The biological activity of this compound can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : Research indicates that compounds similar to this compound may act as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various cellular signaling pathways. Inhibition of PDEs can enhance neurotransmitter signaling in the central nervous system, potentially offering therapeutic benefits for neurodegenerative diseases .

- Neuroprotective Effects : Studies have shown that derivatives of picolinic acid exhibit neuroprotective properties. For instance, they may reduce oxidative stress and inflammation in neuronal cells, which is vital for preventing neurodegeneration .

- Anticancer Activity : Some research suggests that this compound could possess anticancer properties by inducing apoptosis in cancer cells. This may be linked to its ability to modulate signaling pathways involved in cell survival and proliferation.

Neuropharmacological Studies

A study highlighted the role of this compound in enhancing cognitive functions by modulating neurotransmitter systems. The compound was tested in animal models for its effects on learning and memory retention, showing significant improvements compared to control groups .

Antioxidant Activity

Another research project examined the antioxidant properties of this compound. The compound was found to scavenge free radicals effectively, reducing oxidative damage in cellular models. This property is particularly relevant for its potential use in neurodegenerative disease therapies where oxidative stress plays a critical role .

Data Table: Biological Activities of this compound

Q & A

Q. Basic

- NMR : NMR signals at δ 2.5–2.7 ppm (methyl groups) and δ 8.3–8.5 ppm (pyridine protons) confirm substitution patterns. NMR distinguishes ester carbonyl (~165 ppm) from aromatic carbons .

- IR : Strong absorption at ~1720 cm (C=O stretch) and 1250 cm (C-O ester).

- Mass spectrometry : Molecular ion peak (m/z 165) and fragmentation patterns validate molecular weight .

How can researchers resolve contradictions in crystallographic data for this compound?

Advanced

Discrepancies in reported crystal structures (e.g., bond angles or packing motifs) require:

- Robust refinement protocols : Use SHELXL for high-resolution data to minimize residual density errors .

- Validation tools : Cross-check with Cambridge Structural Database entries and apply R < 5% criteria for data quality .

- Complementary techniques : Pair XRD with DFT-optimized structures to reconcile experimental and computational data .

What methodological frameworks guide stability studies of this compound under environmental stress?

Q. Advanced

- Experimental design : Use ICH Q1A guidelines to test thermal (40–60°C), hydrolytic (pH 1–13), and photolytic (UV-Vis exposure) degradation .

- Analytical tracking : Employ HPLC-MS to identify degradation products (e.g., demethylation or ring-opening) and quantify half-life .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

What role does this compound play in medicinal chemistry, and how do structural features influence its applications?

Basic

The compound acts as a ligand in metal-organic frameworks (MOFs) due to its bidentate coordination via ester and pyridine groups. Key applications include:

- Catalysis : Pd-complexes for cross-coupling reactions, leveraging electron-withdrawing ester groups to stabilize intermediates .

- Drug design : As a precursor for kinase inhibitors, where methyl groups enhance lipophilicity and bioavailability .

How should computational modeling approaches be validated for studying this compound’s reactivity?

Q. Advanced

- DFT parameters : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals and predict nucleophilic/electrophilic sites .

- Experimental correlation : Validate computed reaction pathways with kinetic isotope effects or Hammett plots .

- Multi-scale modeling : Combine molecular dynamics (AMBER) with QM/MM to simulate solvent effects on reaction mechanisms .

What purity thresholds and analytical methods are critical for ensuring batch consistency in synthetic studies?

Q. Basic

- Purity criteria : ≥98% by HPLC, with limits on residual solvents (e.g., methanol < 3000 ppm) .

- Methodology :

- HPLC : C18 column, acetonitrile/water gradient (retention time ~6.2 min).

- Melting point : Sharp range (92–94°C) indicates crystallinity .

- Elemental analysis : ±0.3% deviation from theoretical C/H/N values .

How can researchers design experiments to investigate this compound in multi-component reactions (MCRs)?

Q. Advanced

- Screening matrices : Use DoE (Design of Experiments) to optimize variables (catalyst loading, solvent polarity, temperature) .

- Mechanistic probes : Introduce isotopic labeling (e.g., -methyl groups) to track regioselectivity in MCRs via NMR .

- In situ monitoring : ReactIR or LC-MS to capture transient intermediates and propose reaction pathways .

What strategies mitigate challenges in reproducing synthetic procedures for this compound?

Q. Advanced

- Detailed protocols : Specify inert atmosphere requirements (N/Ar) to prevent ester hydrolysis .

- Reagent purity : Use freshly distilled methanol to avoid water contamination .

- Data transparency : Report negative results (e.g., failed catalysis attempts) to guide troubleshooting .

How does this compound’s electronic structure influence its reactivity in photochemical applications?

Q. Advanced

- UV-Vis analysis : π→π* transitions (~270 nm) indicate photoactivity; modify substituents to redshift absorption for visible-light catalysis .

- Transient absorption spectroscopy : Measure excited-state lifetimes to assess suitability as a photosensitizer .

- Computational insights : TD-DFT calculations correlate HOMO-LUMO gaps with experimental quantum yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.